N~2~,N~4~-Bis[3-(dodecyloxy)propyl]-1,3,5-triazine-2,4,6-triamine
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Overview
Description
N~2~,N~4~-Bis[3-(dodecyloxy)propyl]-1,3,5-triazine-2,4,6-triamine is a compound belonging to the class of 1,3,5-triazines. These compounds are known for their diverse applications in various fields, including chemistry, biology, and industry. The structure of this compound includes a triazine ring substituted with two dodecyloxypropyl groups, which imparts unique chemical and physical properties.
Preparation Methods
The synthesis of N2,N~4~-Bis[3-(dodecyloxy)propyl]-1,3,5-triazine-2,4,6-triamine typically involves the reaction of cyanuric chloride with the appropriate amines. The reaction conditions often include the use of solvents such as 1,4-dioxane or 1,2-dichloroethane and may require refluxing to achieve high yields . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency.
Chemical Reactions Analysis
N~2~,N~4~-Bis[3-(dodecyloxy)propyl]-1,3,5-triazine-2,4,6-triamine can undergo various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chlorine atoms on the triazine ring are replaced by other nucleophiles such as amines or alkoxides.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products depending on the reagents and conditions used.
Coupling Reactions: It can act as a ligand in catalytic coupling reactions, such as the Suzuki-Miyaura coupling, where it stabilizes palladium nanoparticles and facilitates the reaction in aqueous media.
Scientific Research Applications
N~2~,N~4~-Bis[3-(dodecyloxy)propyl]-1,3,5-triazine-2,4,6-triamine has several applications in scientific research:
Mechanism of Action
The mechanism of action of N2,N~4~-Bis[3-(dodecyloxy)propyl]-1,3,5-triazine-2,4,6-triamine involves its interaction with specific molecular targets. As a ligand, it can stabilize metal nanoparticles, facilitating catalytic reactions. The triazine ring structure allows for various substitutions, enabling the compound to interact with different biological targets and pathways, leading to its diverse biological activities .
Comparison with Similar Compounds
N~2~,N~4~-Bis[3-(dodecyloxy)propyl]-1,3,5-triazine-2,4,6-triamine can be compared with other similar triazine derivatives:
Hexamethylmelamine: Known for its antitumor properties, used clinically to treat certain cancers.
2-Amino-4-morpholino-1,3,5-triazine: Another triazine derivative with clinical applications in cancer treatment.
Hydroxymethylpentamethylmelamine: The hydroxylated metabolite of hexamethylmelamine, showing significant biological activity.
These comparisons highlight the unique properties and applications of N2,N~4~-Bis[3-(dodecyloxy)propyl]-1,3,5-triazine-2,4,6-triamine, particularly its role in catalytic reactions and potential biological activities.
Properties
CAS No. |
147412-64-4 |
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Molecular Formula |
C33H66N6O2 |
Molecular Weight |
578.9 g/mol |
IUPAC Name |
2-N,4-N-bis(3-dodecoxypropyl)-1,3,5-triazine-2,4,6-triamine |
InChI |
InChI=1S/C33H66N6O2/c1-3-5-7-9-11-13-15-17-19-21-27-40-29-23-25-35-32-37-31(34)38-33(39-32)36-26-24-30-41-28-22-20-18-16-14-12-10-8-6-4-2/h3-30H2,1-2H3,(H4,34,35,36,37,38,39) |
InChI Key |
CDWWOQRJQVQDLA-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCOCCCNC1=NC(=NC(=N1)N)NCCCOCCCCCCCCCCCC |
Origin of Product |
United States |
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